Deshydroxypropyl Silodosin Deshydroxypropyl Silodosin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199445
InChI:
SMILES:
Molecular Formula: C₂₂H₂₆F₃N₃O₃
Molecular Weight: 437.46

Deshydroxypropyl Silodosin

CAS No.:

Cat. No.: VC0199445

Molecular Formula: C₂₂H₂₆F₃N₃O₃

Molecular Weight: 437.46

* For research use only. Not for human or veterinary use.

Deshydroxypropyl Silodosin -

Specification

Molecular Formula C₂₂H₂₆F₃N₃O₃
Molecular Weight 437.46

Introduction

Chemical Structure and Properties

Chemical Structure and Identifiers

Deshydroxypropyl Silodosin maintains the core structure of Silodosin with specific modifications. The IUPAC name, (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide, reflects its complex molecular architecture . The compound features an indoline core with a carboxamide group at position 7, connected to a chiral propyl chain at position 5 that bears an amino group linked to a phenoxy moiety with a trifluoroethoxy substituent .

Table 1. Chemical Identifiers of Deshydroxypropyl Silodosin

ParameterValue
IUPAC Name(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
Molecular FormulaC₂₂H₂₆F₃N₃O₃
Molecular Weight437.46 g/mol
CAS NumberNot Available/2755910-23-5
SynonymsKDM-3289, Deshydroxypropyl Silodosin
InChIKeyYEMPGANJNSGFHQ-CQSZACIVSA-N

Physical and Chemical Properties

Deshydroxypropyl Silodosin possesses distinct physical and chemical properties that influence its behavior in biological systems and analytical procedures. The molecule contains three nitrogen atoms, three oxygen atoms, and three fluorine atoms, contributing to its unique chemical reactivity profile . Its structural characteristics, including the chiral center, make it an interesting subject for stereochemical and structure-activity relationship studies in pharmacological research.

When compared to the parent compound Silodosin, Deshydroxypropyl Silodosin differs primarily in the absence of the hydroxypropyl group, which affects its solubility, lipophilicity, and pharmacokinetic properties. These differences have implications for its distribution, metabolism, and excretion in biological systems.

Table 2. Comparison of Properties Between Deshydroxypropyl Silodosin and Silodosin

PropertyDeshydroxypropyl SilodosinSilodosin
Molecular FormulaC₂₂H₂₆F₃N₃O₃C₂₅H₃₂F₃N₃O₄
Molecular Weight437.46 g/mol495.53 g/mol
Structural DifferenceLacks hydroxypropyl groupContains hydroxypropyl group
Pharmacological ActivityAlpha-1A adrenergic receptor antagonist (weaker)Selective Alpha-1A adrenergic receptor antagonist

Relation to Silodosin

Metabolic Pathway

Deshydroxypropyl Silodosin represents one of the metabolites formed during the biotransformation of Silodosin in the body. The metabolism of Silodosin involves several pathways, with glucuronidation being the primary route, catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) . The second major pathway involves dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases, which leads to the formation of KMD-3293 .

In addition to these main pathways, Silodosin undergoes several other transformations, including dealkylation, which can result in the formation of Deshydroxypropyl Silodosin (KMD-3289) . This metabolite represents the product of a specific structural modification of the parent compound and provides insights into the metabolic fate of Silodosin in biological systems.

Pharmacological Significance

Silodosin itself works by blocking alpha-1A adrenoreceptors in the prostate, bladder, and urethra, thereby relaxing the smooth muscles in these organs and improving urinary flow . It has high affinity for the alpha-1A adrenergic receptor and demonstrates tissue selectivity, which contributes to its favorable efficacy and safety profile .

Table 3. Pharmacological Comparison of Silodosin and Its Metabolites

CompoundReceptor ActivityRelative PotencyMain Formation Route
SilodosinAlpha-1A adrenergic receptor antagonist100% (reference)Parent compound
Silodosin GlucuronideAlpha-1A adrenergic receptor antagonist~12.5% of parentGlucuronidation (UGT2B7)
KMD-3293Negligible pharmacological activityMinimalDehydrogenation
Deshydroxypropyl Silodosin (KMD-3289)Alpha-1A adrenergic receptor antagonistNot fully characterizedDealkylation
Hazard CategoryClassificationPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 1Causes serious eye damage; may cause irreversible damage
Reproductive ToxicityCategory 1AMay damage fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation; may cause drowsiness or dizziness
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure

These toxicological findings emphasize the importance of strict quality control measures to limit the presence of Deshydroxypropyl Silodosin as an impurity in pharmaceutical preparations of Silodosin. They also highlight the need for comprehensive safety assessments when developing analytical methods that involve handling this compound.

Analytical Applications

Deshydroxypropyl Silodosin serves important analytical functions in pharmaceutical research and quality control. As a potential impurity in Silodosin formulations, its detection and quantification are essential for ensuring drug safety and efficacy . Regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish limits for such impurities, necessitating reliable analytical methods for their measurement .

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